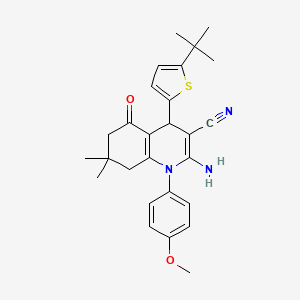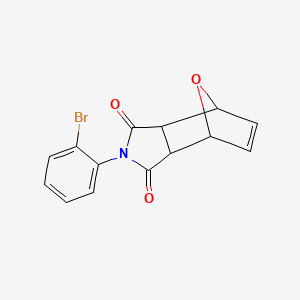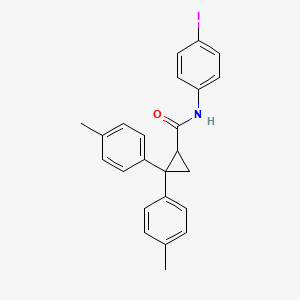
2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: (phew, let’s call it Compound X for brevity) belongs to the class of quinoline derivatives. Its complex structure combines aromatic rings, heterocycles, and functional groups. Here’s a simplified representation:
Compound X:StructureIUPAC Name:C28H29N3O2S:this compound
Preparation Methods
Synthetic Routes:
Multicomponent Reaction (MCR): One synthetic approach involves a multicomponent reaction, where various starting materials react simultaneously to form Compound X. For example, a combination of aniline, tert-butyl isocyanide, 4-methoxybenzaldehyde, and 2-bromo-5-tert-butylthiophene can lead to the desired product.
Heterocyclic Synthesis: Another route involves constructing the quinoline ring system step by step, incorporating the necessary substituents.
Industrial Production: Industrial-scale production methods are proprietary and may involve modifications of the above synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles for substitution reactions.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Biological Studies: It may interact with specific receptors or enzymes.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The precise mechanism remains an active area of research. Potential molecular targets include kinases, DNA, or protein binding sites. Further studies are needed to elucidate its pathways.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure and diverse applications. Similar compounds include other quinoline derivatives like Compound Y and Compound Z .
: Reference: Example synthetic route from literature (specific citation not available).
Properties
CAS No. |
311327-29-4 |
|---|---|
Molecular Formula |
C27H31N3O2S |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H31N3O2S/c1-26(2,3)22-12-11-21(33-22)23-18(15-28)25(29)30(16-7-9-17(32-6)10-8-16)19-13-27(4,5)14-20(31)24(19)23/h7-12,23H,13-14,29H2,1-6H3 |
InChI Key |
YSGJICMERDHBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540012.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540025.png)

![N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)

![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11540060.png)
![2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)
![[(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile](/img/structure/B11540075.png)
